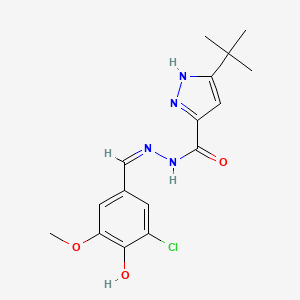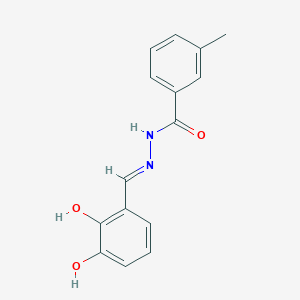![molecular formula C20H26N2O3S B6141151 5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6141151.png)
5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole, commonly known as CPI-1189, is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of isoxazole derivatives, which have been found to exhibit a range of interesting biological activities. In
Mécanisme D'action
The exact mechanism of action of CPI-1189 is not fully understood, but it is believed to act by modulating the activity of certain enzymes and signaling pathways in the body. Specifically, CPI-1189 has been found to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammation and immune responses. By inhibiting PDE4, CPI-1189 reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
CPI-1189 has been found to have a range of biochemical and physiological effects, including:
- Anti-inflammatory and immunomodulatory effects: CPI-1189 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to modulate the activity of immune cells such as T cells and macrophages.
- Neuroprotective effects: CPI-1189 has been found to protect neurons from damage caused by oxidative stress and inflammation, and to improve cognitive function in animal models of neurodegenerative diseases.
- Anticancer effects: CPI-1189 has been shown to inhibit the growth of certain types of cancer cells, possibly by inducing apoptosis or inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
CPI-1189 has several advantages for use in lab experiments, including its high potency and specificity for PDE4 inhibition, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several promising directions for future research on CPI-1189, including:
- Further studies on its potential therapeutic applications in autoimmune and neurodegenerative diseases.
- Development of more potent and selective PDE4 inhibitors based on the structure of CPI-1189.
- Exploration of the molecular mechanisms underlying the neuroprotective and anticancer effects of CPI-1189.
- Investigation of the potential use of CPI-1189 in combination with other drugs for enhanced therapeutic efficacy.
Conclusion:
In conclusion, CPI-1189 is a synthetic compound with a range of interesting biological activities and potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on CPI-1189 and its analogs is needed to fully understand their therapeutic potential and to develop more effective treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of CPI-1189 involves a series of chemical reactions that start with the condensation of 4-cyclohexylbenzaldehyde and 2-pyrrolidinone to form the corresponding imine. This intermediate is then reacted with methyl isoxazole-3-carboxylate in the presence of a base to give the desired product. The yield of CPI-1189 can be improved by optimizing the reaction conditions and using higher purity reagents.
Applications De Recherche Scientifique
CPI-1189 has been studied extensively for its potential therapeutic applications in a range of diseases. It has been found to exhibit potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, CPI-1189 has been shown to have neuroprotective effects, and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-[1-(4-cyclohexylphenyl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-14-20(25-21-15)19-8-5-13-22(19)26(23,24)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h9-12,14,16,19H,2-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCWPGHUIHNLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)


![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)

![4-cyclopentyl-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6141107.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6141119.png)
![3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B6141136.png)
![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6141162.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6141165.png)
![N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine](/img/structure/B6141169.png)